Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride

CAS No.: 1220016-86-3

Cat. No.: VC2672245

Molecular Formula: C14H20ClNO3

Molecular Weight: 285.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220016-86-3 |

|---|---|

| Molecular Formula | C14H20ClNO3 |

| Molecular Weight | 285.76 g/mol |

| IUPAC Name | ethyl 2-piperidin-4-yloxybenzoate;hydrochloride |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H |

| Standard InChI Key | DCJPAYUHSFDFKI-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl |

| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OC2CCNCC2.Cl |

Introduction

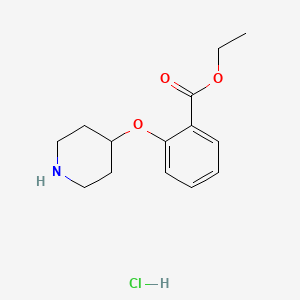

Chemical Identity and Structure

Basic Properties and Nomenclature

From a structural perspective, the compound features a 2-substituted benzoate core with the piperidinyloxy group attached at the ortho position relative to the ester functionality. This specific arrangement of functional groups creates a unique three-dimensional structure that influences its interactions with biological systems. The presence of the hydrochloride salt form affects the compound's solubility profile, particularly enhancing its water solubility compared to the free base form, which is an important consideration for pharmaceutical applications. The standard InChI representation provides a standardized way to represent the compound's structure: InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H.

Structural Characteristics and Isomerism

The structure of ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is characterized by several key features that define its chemical reactivity and biological properties. The compound contains an ethyl ester group (–COOEt) at position 2 of the benzene ring, which contributes to its lipophilicity and potential for hydrolysis under physiological conditions. The piperidine ring, connected via an oxygen atom to position 4, introduces a basic nitrogen atom that can participate in hydrogen bonding and acid-base interactions when in the free base form. The compound exists as the hydrochloride salt, where the nitrogen in the piperidine ring is protonated, balancing the negative charge of the chloride counterion.

Notably, this compound has structural isomers that differ in the position of the piperidinyloxy substituent on the benzene ring. One such isomer is ethyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS: 1220019-62-4), where the piperidinyloxy group is at the meta position rather than the ortho position. While these isomers share the same molecular formula (C14H20ClNO3) and molecular weight (285.76 g/mol), their different substitution patterns can lead to significantly different physical, chemical, and biological properties due to altered spatial arrangements of functional groups. This positional isomerism is particularly relevant for structure-activity relationship studies in pharmaceutical research, as subtle changes in molecular geometry can profoundly impact binding affinity to biological targets.

Physical and Chemical Properties

Chemical Reactivity and Stability

The chemical reactivity of ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is largely determined by its functional groups. The ester functionality is susceptible to hydrolysis under acidic or basic conditions, which can be a consideration for stability in various formulations and under physiological conditions. The ether linkage connecting the piperidine ring to the aromatic system is generally stable but can undergo cleavage under harsh conditions or through enzymatic processes in biological systems. The protonated piperidine nitrogen in the salt form can participate in acid-base equilibria and hydrogen bonding interactions, influencing the compound's behavior in solution.

Storage recommendations for similar compounds suggest keeping them at low temperatures (-4°C for short-term storage of 1-2 weeks, or -20°C for longer storage periods of 1-2 years) to maintain chemical integrity and prevent degradation. While this specific storage information is derived from data for the 3-isomer, similar precautions would likely apply to ethyl 2-(4-piperidinyloxy)benzoate hydrochloride due to structural similarities. The compound should generally be protected from moisture, heat, and strong oxidizing agents to prevent decomposition. For handling and safety considerations, appropriate protective equipment including gloves, eye protection, and respiratory protection is recommended when working with this compound, as it may cause irritation upon contact with skin or eyes, or if inhaled or ingested.

Synthesis Methods

Common Synthetic Routes

The synthesis of ethyl 2-(4-piperidinyloxy)benzoate hydrochloride typically involves several key steps designed to form the specific structural arrangement of the compound. One common approach involves the reaction between appropriately substituted benzoate esters and piperidine derivatives under controlled conditions. A representative synthetic pathway may start with ethyl 2-hydroxybenzoate, which undergoes an etherification reaction with a suitably functionalized piperidine derivative to establish the critical ether linkage. This reaction frequently employs a base such as potassium carbonate to facilitate the deprotonation of the phenolic hydroxyl group, enabling the subsequent nucleophilic substitution reaction.

According to information from related compounds, a method involving heating a mixture of substituted benzoate esters with beta-chloroethylpiperidine hydrochloride in amyl acetate, using potassium carbonate as a base, has been employed for synthesizing similar structures. The reaction is typically conducted at elevated temperatures (120°C - 125°C) for several hours to ensure complete conversion, followed by phase separation and precipitation of the hydrochloride salt using aqueous hydrochloric acid. The precipitated product can then be isolated through filtration, purified through recrystallization, and characterized using spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm structural identity and purity. The specific reaction conditions, including solvent choice, temperature, reaction time, and purification protocols, can significantly influence the yield and purity of the final product.

Biological Activities and Research Applications

Pharmacological Properties

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride and structurally related compounds have garnered significant interest in pharmacological research due to their potential biological activities. While specific detailed studies on this exact compound are somewhat limited in the available literature, compounds with similar structural features have demonstrated interactions with various biological systems, particularly neurotransmitter pathways. The presence of the piperidine moiety is particularly significant, as piperidine-containing compounds have been extensively studied for their interactions with neuroreceptors, including dopaminergic, serotonergic, and cholinergic systems, suggesting potential applications in neurological and psychiatric conditions.

The ester functionality in ethyl 2-(4-piperidinyloxy)benzoate hydrochloride is noteworthy from a pharmacokinetic perspective, as it can serve as a prodrug feature that undergoes hydrolysis by esterases in vivo to release the corresponding carboxylic acid. This structural characteristic can be strategically utilized to modulate properties such as lipophilicity, membrane permeability, and metabolic stability. Research on related compounds has shown that the positioning of substituents on the aromatic ring can significantly influence the binding affinity and selectivity for specific biological targets, highlighting the importance of the ortho-substitution pattern in the 2-isomer compared to other positional isomers. Additionally, the ether linkage provides a specific spatial arrangement that can be crucial for optimal interaction with binding pockets of target proteins.

Comparative Analysis with Related Compounds

Structural Isomers and Their Properties

Ethyl 2-(4-piperidinyloxy)benzoate hydrochloride has several structural isomers that differ primarily in the position of the piperidinyloxy substituent on the benzoate ring. The most closely related isomer is ethyl 3-(4-piperidinyloxy)benzoate hydrochloride (CAS: 1220019-62-4), where the piperidinyloxy group is attached at the meta position (position 3) rather than the ortho position (position 2) of the benzoate ring. Despite sharing the same molecular formula (C14H20ClNO3) and molecular weight (285.76 g/mol), these positional isomers can exhibit significantly different physical, chemical, and biological properties due to the altered spatial arrangement of functional groups. These differences can impact various parameters including solubility, melting point, reactivity, and most importantly, biological activity profiles.

Tabulated Data for Ethyl 2-(4-piperidinyloxy)benzoate Hydrochloride

Physical and Chemical Properties

Comparison with Structural Isomer

| Property | Ethyl 2-(4-piperidinyloxy)benzoate HCl | Ethyl 3-(4-piperidinyloxy)benzoate HCl | Reference |

|---|---|---|---|

| CAS Number | 1220016-86-3 | 1220019-62-4 | |

| Molecular Formula | C14H20ClNO3 | C14H20ClNO3 | |

| Molecular Weight | 285.76 g/mol | 285.76 g/mol | |

| Structural Difference | Piperidinyloxy at ortho position | Piperidinyloxy at meta position | |

| SMILES | Not fully provided | CCOC(=O)C1=CC(=CC=C1)OC2CCNCC2.Cl | |

| Standard InChI | InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-5-3-4-6-13(12)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H | InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-4-3-5-13(10-11)18-12-6-8-15-9-7-12;/h3-5,10,12,15H,2,6-9H2,1H3;1H | |

| Standard InChIKey | Not fully provided | PSYZLHWNRCFRMD-UHFFFAOYSA-N | |

| Research Applications | Pharmaceutical research, structure-activity relationship studies | Pharmaceutical research, structure-activity relationship studies |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume